molecular formula C6H9ClN2O3 B2842252 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride CAS No. 2243520-76-3

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride

Cat. No. B2842252
CAS RN: 2243520-76-3
M. Wt: 192.6
InChI Key: YMSPJNDASBYSTL-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride” likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The “2-methyl” indicates a methyl group attached to the second carbon of the pyrazole ring. The “2-Hydroxy-2-acetic acid” part suggests the presence of a carboxylic acid functional group and a hydroxyl group on the second carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine. The methyl group could be introduced through a subsequent alkylation step. The carboxylic acid and hydroxyl groups might be introduced through further functional group interconversions .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyrazole ring with the attached methyl group, and the carboxylic acid and hydroxyl groups on the second carbon atom .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound could undergo various reactions typical of carboxylic acids, such as esterification or amide formation. The pyrazole ring might also undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds. The presence of the aromatic pyrazole ring might contribute to its stability .

Scientific Research Applications

Polarography in Drug Degradation Studies

  • Polarography techniques identified a product from the acidic degradation of cephalexin, demonstrating the utility of these methods in analyzing drug degradation products and potentially guiding the development of more stable pharmaceutical compounds (L. Núñez-Vergara, J. Squella, M. M. Silva, 1982).

Synthesis and Chemical Properties

  • Research on the synthesis and properties of fatty acids with o-heterocycles in their structures, such as (2-Methyl-2H-chromen-2-yl)acetic acids, can provide insights into the synthesis and potential applications of compounds like 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride (S. Yamaguchi, Koichi Takahashi, Y. Kawase, 1992).

Maillard Reaction Products

Heterocyclic Compound Synthesis

Antimicrobial Activity of Heterocyclic Derivatives

  • The preparation of new indole-containing heterocyclic substances from 2-arylhydrazononitriles and their antimicrobial activities against various bacteria and yeast highlight the potential biomedical applications of structurally related compounds like this compound (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, further studies could focus on its biological activity, pharmacokinetics, and toxicity .

properties

IUPAC Name

2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-8-4(2-3-7-8)5(9)6(10)11;/h2-3,5,9H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSPJNDASBYSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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